5-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Overview
Description
5-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a heterocyclic compound that features a thiazole ring and a pyrrole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimido-pyrimidine-diones in the presence of triethylamine . The reaction conditions often include boiling chloroform as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrrole rings .
Scientific Research Applications
5-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as 2,4-disubstituted thiazoles exhibit similar biological activities.
Pyrrole Derivatives: Compounds containing pyrrole rings also show comparable properties.
Uniqueness
What sets 5-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione apart is its unique combination of thiazole and pyrrole rings, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
5-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-16-13(18)10-5-17(6-11(10)14(16)19)4-9-7-20-12(15-9)8-2-3-8/h7-8,10-11H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVENPHZYWCWEJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CN(CC2C1=O)CC3=CSC(=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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